![molecular formula C16H12NO2Sb B14326433 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole CAS No. 105858-12-6](/img/structure/B14326433.png)
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is a heterocyclic compound that contains both oxygen and antimony atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole typically involves the reaction of diphenylantimony chloride with an appropriate oxazoline derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: This may include the use of larger reaction vessels, continuous flow reactors, and automated purification systems to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism by which 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity.
Comparaison Avec Des Composés Similaires
- 2,6-Diphenyl[1,3,2]oxazastibole
- 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazole
Comparison: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is unique due to the presence of both oxygen and antimony atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
105858-12-6 |
|---|---|
Formule moléculaire |
C16H12NO2Sb |
Poids moléculaire |
372.03 g/mol |
Nom IUPAC |
2,6-diphenyl-[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole |
InChI |
InChI=1S/C16H14NO2.Sb/c18-15(13-7-3-1-4-8-13)11-17-12-16(19)14-9-5-2-6-10-14;/h1-12,18-19H;/q-1;+3/p-2 |
Clé InChI |
PERFJHOENZMXRX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C=C(O[Sb]3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
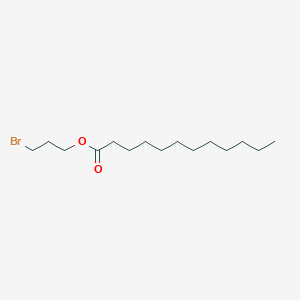
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)


![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
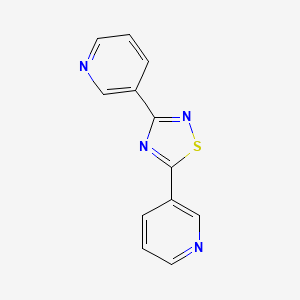
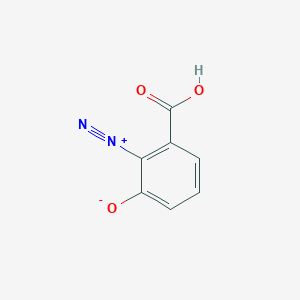
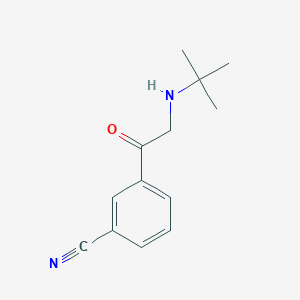
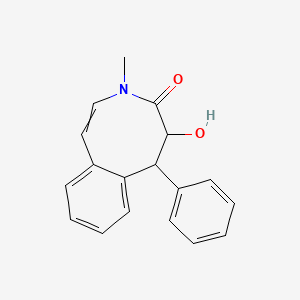

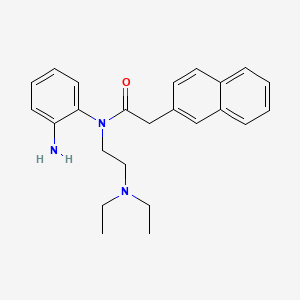

![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
